4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol is a fluorinated heterocyclic compound. Fluorinated compounds are of significant interest in various fields, including medicinal chemistry, due to their unique properties such as increased metabolic stability and altered electronic characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of pyridine derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like lithium carbonate . Another approach involves the use of difluoroethylating agents such as 1,1-difluoroethyl chloride in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of fluorinated pyridine derivatives often employs large-scale fluorination processes using molecular fluorine or other fluorinating agents. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like NFSI for electrophilic fluorination and organolithium reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved often include modulation of enzyme activity and alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Difluoroethyl)-4-methyl-pyridine: Another fluorinated pyridine derivative with similar properties.
4-(1,1-Difluoroethyl)pyridine: Lacks the additional fluorine atom on the pyridine ring, which can influence its reactivity and applications.
Uniqueness
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol is unique due to the presence of both a difluoroethyl group and an additional fluorine atom on the pyridine ring. This combination can enhance its chemical stability, reactivity, and potential for use in various applications compared to other similar compounds .
Properties
Molecular Formula |
C7H6F3NO |
---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)-5-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6F3NO/c1-7(9,10)4-2-6(12)11-3-5(4)8/h2-3H,1H3,(H,11,12) |
InChI Key |
LUTLUIXGYIZGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)NC=C1F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.